molecular formula C21H20BrN3O3 B2734224 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-20-5

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2734224
CAS No.: 638139-20-5
M. Wt: 442.313
InChI Key: QEPALQMQYXDRBB-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:

  • A 3-bromophenyl group at the 4-position.
  • A tetrahydrofuran-2-ylmethyl moiety at the 6-position.
  • A methyl group at the 7-position.
  • A cyano group at the 3-position.

Its structure has been confirmed via NMR and HRMS (ESI), as reported in . The bromophenyl group enhances electrophilic character, while the tetrahydrofuran-derived side chain may improve solubility and conformational flexibility.

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPALQMQYXDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H19BrN2O2\text{C}_{18}\text{H}_{19}\text{BrN}_2\text{O}_2

This structure includes a pyrano-pyridine core with various substituents that influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of a bromophenyl group is often linked to enhanced cytotoxicity against various cancer cell lines.

Case Study:
In a study examining derivatives of pyrano-pyridine compounds, the compound demonstrated an IC50 value of 23.30 ± 0.35 µM against the Jurkat cell line, indicating potent activity compared to standard drugs like doxorubicin . The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring significantly impact cytotoxic effects.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
Compound AJurkat23.30
DoxorubicinJurkat<10
Compound BA-431<50

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study:
Research involving thiazole derivatives indicated that certain structural modifications led to significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 20 to 40 µM .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µM)Reference
Compound CS. aureus20
Compound DE. coli40
Standard DrugCeftriaxone4

The biological activity of the compound is believed to arise from its ability to interact with specific molecular targets within cells. For anticancer effects, it may inhibit critical pathways involved in cell proliferation and survival, while for antimicrobial activity, it disrupts bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The aryl group at the 4-position significantly influences electronic and steric properties. Key analogs include:

Compound 4-Position Substituent Molecular Formula Notable Data Reference
Target Compound 3-bromophenyl C₂₂H₂₁BrN₃O₃ HRMS: m/z 394.0159 (M+Na+)
2-Amino-4-(4-bromophenyl)-... 4-bromophenyl C₂₂H₂₁BrN₄O₂ MDL: MFCD03288444
2-Amino-4-(4-chlorophenyl)-... 4-chlorophenyl C₂₂H₁₇ClN₄O₂ SMILES: Cl-substituted aryl
2-Amino-4-(3,4-dichlorophenyl)-... 3,4-dichlorophenyl C₁₇H₁₂Cl₂N₃O₂ Antiproliferative activity noted

Key Observations :

  • Halogen Position: The meta-bromo substitution in the target compound (vs.
  • Halogen Type : Bromine’s larger atomic radius compared to chlorine () increases lipophilicity, which could improve membrane permeability .

Variations at the 6-Position

The 6-position side chain impacts solubility and stereoelectronic effects:

Compound 6-Position Substituent Key Property Reference
Target Compound Tetrahydrofuran-2-ylmethyl Enhanced conformational flexibility
2-Amino-6-(3-pyridinylmethyl)-... 3-Pyridinylmethyl Basic pyridine nitrogen
2-Amino-6-(hydroxymethyl)-... Hydroxymethyl Increased hydrophilicity

Key Observations :

  • The tetrahydrofuran-2-ylmethyl group in the target compound provides a balance between hydrophilicity and lipophilicity, unlike the polar hydroxymethyl () or basic pyridinylmethyl () groups.
  • Substituents like hydroxymethyl () may improve aqueous solubility but reduce metabolic stability due to oxidative susceptibility .

Core Structure Modifications

Analogous compounds with divergent fused-ring systems:

Compound Core Structure Melting Point (°C) IR Data (cm⁻¹) Reference
Target Compound Pyrano[3,2-c]pyridine Not reported Not available
7-Amino-5-(4-fluorophenyl)-... Pyrano[2,3-d]pyrimidine 229–232 NH₂: 3273; C≡N: 2191
2-Amino-6-(hydroxymethyl)-... Pyrano[3,2-b]pyran 241–245 OH: 3345; C≡N: 2200

Key Observations :

  • Pyrano[3,2-c]pyridine (target) vs.
  • Pyrano[3,2-b]pyran derivatives () exhibit higher melting points, suggesting stronger crystal packing due to planar pyran rings .

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